3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine 3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Brand Name: Vulcanchem
CAS No.: 857934-96-4
VCID: VC7074835
InChI: InChI=1S/C14H20BNO2/c1-6-7-11-8-12(10-16-9-11)15-17-13(2,3)14(4,5)18-15/h6,8-10H,1,7H2,2-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC=C
Molecular Formula: C14H20BNO2
Molecular Weight: 245.13

3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS No.: 857934-96-4

Cat. No.: VC7074835

Molecular Formula: C14H20BNO2

Molecular Weight: 245.13

* For research use only. Not for human or veterinary use.

3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine - 857934-96-4

Specification

CAS No. 857934-96-4
Molecular Formula C14H20BNO2
Molecular Weight 245.13
IUPAC Name 3-prop-2-enyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C14H20BNO2/c1-6-7-11-8-12(10-16-9-11)15-17-13(2,3)14(4,5)18-15/h6,8-10H,1,7H2,2-5H3
Standard InChI Key ZHVUFETWFCHHNC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC=C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₅H₂₁BNO₂, with a molecular weight of 273.15 g/mol. The allyl group (-CH₂CH₂CH₂) at the pyridine’s 3-position introduces increased hydrophobicity compared to methoxy- or phenyl-substituted analogs . The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability against protodeboronation, a common issue in boronic acid derivatives.

Spectroscopic Characterization

  • NMR: The proton NMR spectrum would show a singlet for the four methyl groups (δ 1.0–1.3 ppm), a multiplet for the allyl protons (δ 5.0–6.0 ppm), and aromatic protons from the pyridine ring (δ 7.5–8.5 ppm).

  • IR: Key absorption bands include B-O stretching (~1,350 cm⁻¹) and C=C stretching from the allyl group (~1,650 cm⁻¹) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves two stages:

  • Functionalization of Pyridine: Introducing the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling.

  • Boronic Ester Installation: Using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis, as demonstrated for analogous compounds .

Example Protocol (Adapted from ):

  • React 3-bromo-5-allylpyridine (1.0 eq) with B₂pin₂ (1.2 eq) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 eq) in 1,4-dioxane at 80°C for 12 hours.

  • Purify via column chromatography (hexane/ethyl acetate = 4:1) to yield the product as a white solid (85% yield).

Challenges and Solutions

  • Regioselectivity: The allyl group’s position is critical; microwave-assisted synthesis improves selectivity .

  • Stability: Storage under inert atmosphere at –20°C prevents decomposition .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point98–102°C (predicted)Differential Scanning Calorimetry
Log P (octanol-water)2.8 ± 0.3HPLC
Solubility in Water<0.1 mg/mLShake-flask
pKa (boronic ester)~8.5Potentiometric titration

The allyl group increases lipophilicity compared to methoxy analogs (Log P = 2.2) , enhancing membrane permeability in biological systems.

Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

This compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors. For example, coupling with aryl halides yields biaryl structures found in anticancer agents :

3-Allyl-5-Bpin-pyridine+Ar-XPd catalystBiaryl product\text{3-Allyl-5-Bpin-pyridine} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Biaryl product}

Antibacterial Activity

Preliminary studies on analogs show moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) due to membrane disruption .

Future Directions

  • Catalyst Design: Explore asymmetric variants for enantioselective couplings.

  • Polymer Chemistry: Incorporate into conjugated polymers for organic electronics.

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